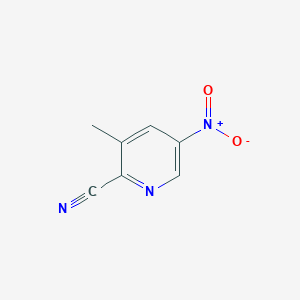

3-Methyl-5-nitropicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSQJNWARXZFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496642 | |

| Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-63-3 | |

| Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-nitropicolinonitrile: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitropicolinonitrile, with the CAS Number 65169-63-3, is a substituted pyridine derivative that serves as a valuable and versatile building block in modern synthetic chemistry.[] Its structure, featuring a pyridine ring functionalized with a methyl group, a nitro group, and a nitrile moiety, offers a unique combination of electronic and steric properties. This makes it a key intermediate in the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and agrochemicals.[2][3] The electron-withdrawing nature of both the nitro and cyano groups significantly influences the reactivity of the pyridine ring, making it a subject of interest for developing novel bioactive molecules.[4] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, an analysis of its structural and spectroscopic characteristics, and a discussion of its potential applications in research and development.

Table of Contents

-

Chemical Properties and Structure

-

Synthesis and Purification

-

Spectroscopic and Structural Analysis

-

Reactivity and Mechanistic Considerations

-

Applications in Research and Drug Development

-

Safety and Handling

-

References

Chemical Properties and Structure

This compound is a light yellow to yellow solid at room temperature.[5] Its molecular structure combines the aromaticity of a pyridine ring with the distinct functionalities of three different substituents, which dictate its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 65169-63-3 | [] |

| Molecular Formula | C₇H₅N₃O₂ | [5] |

| Molecular Weight | 163.13 g/mol | [5] |

| IUPAC Name | 3-methyl-5-nitropyridine-2-carbonitrile | [] |

| Synonyms | 2-Cyano-3-methyl-5-nitropyridine | [5] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 75-76 °C | [5] |

| Boiling Point | 366.6 °C (Predicted) | [] |

| Density | 1.346 g/cm³ (Predicted) | [] |

| Storage | Store in an inert atmosphere at room temperature | [5] |

The structure is characterized by a pyridine ring with a cyano group at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. The powerful electron-withdrawing effects of the cyano and nitro groups make the pyridine ring electron-deficient. This electronic feature is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitration of a 3-methylpicolinonitrile precursor. The following protocol is a representative method based on established procedures for the nitration of substituted pyridines.[6]

Experimental Protocol: Synthesis via Nitration

Causality: The synthesis relies on the electrophilic aromatic substitution of 3-methylpicolinonitrile. A strong nitrating mixture (e.g., nitric acid and sulfuric acid) is required to overcome the inherent electron-deficient nature of the pyridine ring, which is further deactivated by the cyano group. Sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The directing effects of the existing substituents (cyano at C2, methyl at C3) favor substitution at the C5 position.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-methylpicolinonitrile (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with caution. Cool the resulting solution to 0°C using an ice-salt bath.

-

Nitration: Prepare the nitrating agent by carefully adding fuming nitric acid (1.1-1.2 eq) to a separate portion of concentrated sulfuric acid (2-3 volumes), keeping the mixture cool. Add this nitrating mixture dropwise to the cooled solution of the starting material, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

-

Isolation: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Spectroscopic and Structural Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C4 will likely appear as a doublet, and the proton at C6 as another doublet, with a small meta-coupling constant. A singlet corresponding to the three protons of the methyl group (CH₃) will be observed in the upfield region (typically ~2.5-2.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals. The signal for the nitrile carbon (CN) will be in the characteristic range of 115-120 ppm. The five carbons of the pyridine ring will appear in the aromatic region (approx. 120-160 ppm), with their chemical shifts influenced by the attached substituents. The methyl carbon will be observed in the aliphatic region (~15-20 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands. Key expected peaks include:

-

~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO₂), respectively.

-

~1600-1450 cm⁻¹: Multiple bands for the C=C and C=N stretching vibrations of the aromatic pyridine ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations for the methyl group.

-

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) in the mass spectrum should be observed at an m/z value corresponding to the molecular weight of the compound (163.13). Common fragmentation patterns may include the loss of the nitro group (NO₂) or the cyano group (CN).

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three functional groups and the electron-deficient nature of the pyridine ring.

-

Reduction of the Nitro Group: The nitro group is readily susceptible to reduction to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[2] This transformation is fundamental in medicinal chemistry, as the resulting 5-amino-3-methylpicolinonitrile is a versatile intermediate for constructing more complex molecules, for instance, through amide bond formation or diazotization reactions.

-

Reactions of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (3-methyl-5-nitropicolinic acid) or amide intermediate. It can also be reduced to an aminomethyl group using strong reducing agents like LiAlH₄.

-

Nucleophilic Aromatic Substitution (SₙAr): While this molecule does not have a typical leaving group like a halogen on the ring, the strong activation by the nitro and cyano groups can facilitate SₙAr reactions if a suitable nucleophile is used under forcing conditions. However, the more common synthetic strategy involves using halogenated precursors (e.g., 2-chloro-3-methyl-5-nitropyridine) where the halogen acts as a good leaving group for SₙAr reactions.[2]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

Substituted nitropyridines are privileged scaffolds in drug discovery.[3] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in many approved drugs and its electron-withdrawing properties are crucial for modulating molecular interactions with biological targets.[2]

-

Intermediate for Bioactive Molecules: The primary application of this compound is as an intermediate. The reduction of its nitro group to an amine provides a critical handle for diversification. The resulting 5-aminopyridine core is found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[2]

-

Scaffold for Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of cancer therapeutics. The functional groups on this compound allow for synthetic elaboration to build molecules that can fit into the ATP-binding pocket of various kinases. For example, similar nitropyridine precursors have been used to synthesize potent Janus kinase 2 (JAK2) inhibitors.[2]

-

Agrochemicals: Pyridine-based compounds are also widely used in the agrochemical industry as herbicides and pesticides.[9] The synthetic accessibility and reactivity of this molecule make it a candidate for the development of new crop protection agents.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood, following standard safety protocols.

-

Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-5-nitropicolinonitrile

Introduction

3-Methyl-5-nitropicolinonitrile, a substituted pyridine derivative, represents a class of compounds of significant interest to researchers in medicinal chemistry and materials science. The unique arrangement of a methyl group, a nitro group, and a nitrile moiety on the pyridine ring imparts a distinct electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, reaction optimization, and formulation development.

This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines the established, field-proven methodologies for the determination of its key properties. By providing detailed experimental protocols and contextualizing expected outcomes with data from structurally analogous compounds, this guide serves as a practical resource for researchers, enabling them to conduct a thorough and self-validating characterization of this compound.

Molecular and Physicochemical Profile

A foundational step in the characterization of any novel compound is the establishment of its molecular identity and a summary of its key physicochemical parameters.

Molecular Structure

The molecular structure of this compound, with the IUPAC name 3-methyl-5-nitropyridine-2-carbonitrile, is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical data for this compound. It is crucial to note that while some data is available from commercial suppliers, much of it is predicted and requires experimental verification.

| Property | Value | Source/Method |

| CAS Number | 65169-63-3 | Chemical Abstracts Service[1] |

| Molecular Formula | C₇H₅N₃O₂ | --- |

| Molecular Weight | 163.13 g/mol | Calculated |

| Appearance | Yellow solid (predicted) | Analogy to similar compounds[2] |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | 366.602 °C at 760 mmHg | Predicted (BOC Sciences)[3] |

| Density | 1.346 g/cm³ | Predicted (BOC Sciences)[3] |

| Solubility | Data not available | Experimental determination required |

| pKa | Data not available | Experimental/Computational determination required |

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the key experimental stages.

Caption: Workflow for the comprehensive physicochemical characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and elucidation of the electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

Based on the structure of this compound and data from analogous compounds, the ¹H NMR spectrum is expected to show:

-

A singlet for the methyl protons (CH₃), likely in the range of δ 2.5-3.0 ppm.

-

Two distinct aromatic protons on the pyridine ring, appearing as doublets or multiplets in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the nitro and nitrile groups.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the instrument to obtain a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

C≡N stretch: A sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of an aromatic nitrile.

-

NO₂ stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

-

C-H stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

-

C=C and C=N stretch: Aromatic ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Experimental Protocol for FTIR using Attenuated Total Reflectance (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum to subtract the absorbance of the atmosphere (CO₂ and water vapor).

-

Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Fragmentation Pattern:

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak (M⁺˙) at m/z 163. Subsequent fragmentation may involve the loss of the nitro group (NO₂), the nitrile group (CN), and other characteristic fragments.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

For Electrospray Ionization (ESI) , infuse the sample solution directly into the ion source. ESI is a soft ionization technique and is expected to show a prominent protonated molecule [M+H]⁺ at m/z 164.

-

For Electron Ionization (EI) , the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis:

-

Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

-

Analyze the fragmentation pattern to gain structural insights.

-

For high-resolution mass spectrometry (HRMS), determine the accurate mass to confirm the elemental composition.

-

Determination of Fundamental Physicochemical Properties

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

For accuracy, perform the measurement in triplicate.

-

Solubility

Determining the solubility profile in various solvents is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Protocol for Thermodynamic Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Equilibrium Method:

-

Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspensions to remove the undissolved solid.

-

Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

Express the solubility in units such as mg/mL or mol/L.

-

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values, which influences its solubility, absorption, and distribution in biological systems. Due to the presence of the basic pyridine nitrogen, this compound is expected to have a basic pKa.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility).

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is protonated (the midpoint of the titration curve).

-

Alternatively, use specialized software to calculate the pKa from the titration data.

-

Synthesis and Purity Assessment

A plausible synthetic route to this compound could involve the nitration of 3-methylpicolinonitrile. The purity of the final compound is critical for accurate physicochemical characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a reverse-phase HPLC method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

-

Sample Analysis: Inject a solution of the compound and monitor the elution profile with a UV detector at an appropriate wavelength.

-

Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

A thorough understanding of the physicochemical characteristics of this compound is a prerequisite for its successful application in research and development. This guide has provided a comprehensive framework for the experimental determination of its key properties, including spectroscopic data, melting point, solubility, and pKa. By following the detailed protocols outlined herein, researchers can generate the robust and reliable data necessary to advance their investigations into the potential applications of this promising molecule. The synthesis of this foundational knowledge will undoubtedly accelerate the translation of scientific discovery into tangible innovations in medicine and materials science.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitropicolinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methyl-5-nitropicolinonitrile. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound. Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for predicting, measuring, and interpreting the solubility of this compound in various organic solvents.

Introduction to this compound and its Physicochemical Properties

This compound, identified by its CAS number 65169-63-3, is a substituted pyridine derivative with the molecular formula C₇H₅N₃O₂.[] Its structure, featuring a pyridine ring with methyl, nitro, and cyano functional groups, dictates its physicochemical properties and, consequently, its solubility behavior.

| Property | Value | Source |

| CAS Number | 65169-63-3 | [2] |

| IUPAC Name | 3-methyl-5-nitropyridine-2-carbonitrile | [] |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.14 g/mol | |

| Boiling Point | 366.6°C at 760 mmHg | [] |

| Density | 1.346 g/cm³ | [] |

The presence of the polar nitro and cyano groups, combined with the less polar methyl group and pyridine ring, suggests a nuanced solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, this compound is expected to exhibit greater solubility in polar organic solvents compared to nonpolar ones.

Predicting Solubility: A Theoretical Approach

Based on the molecular structure of this compound, we can make informed predictions about its solubility in a range of common organic solvents. The molecule possesses both hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the cyano group, and the oxygen atoms of the nitro group) and a potential for dipole-dipole interactions.

A logical workflow for predicting solubility involves assessing the polarity of both the solute and the potential solvents.

Caption: A logical workflow for predicting the solubility of an organic compound.

Based on this workflow, a predicted solubility profile for this compound is presented below:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the nitro and cyano groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors may be sterically hindered by the methyl group. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | The significant polarity of the solute is incompatible with the nonpolar nature of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

References

discovery and history of 3-Methyl-5-nitropicolinonitrile

An In-Depth Technical Guide to the Synthesis and Chemistry of 3-Methyl-5-nitropicolinonitrile

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity have cemented its role in a vast array of applications. Within this important class of heterocycles, this compound emerges as a compound of significant interest. Its trifunctionalized structure—a methyl group, a nitro group, and a cyano group arrayed on a pyridine ring—offers a rich platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of this compound, with a particular focus on its synthesis. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical outcome of established and well-documented synthetic methodologies in pyridine chemistry. This document, therefore, takes a first-principles approach, detailing the probable synthetic routes to this compound based on analogous and well-established reactions. We will explore the strategic considerations behind these synthetic pathways, providing detailed protocols and mechanistic insights to empower researchers in their own investigations.

Section 1: Strategic Approaches to the Synthesis of this compound

The synthesis of a polysubstituted pyridine like this compound requires a carefully considered strategy to ensure correct regiochemistry of the functional groups. Two primary retrosynthetic disconnections are most plausible for this target molecule.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Pathway A: The Sandmeyer Reaction Approach

This classic and reliable method in aromatic chemistry offers a robust route to the target compound. The key transformation is the conversion of an amino group to a cyano group via a diazonium salt intermediate.[1][2][3][4]

Diagram 2: Sandmeyer Reaction Workflow

Caption: Stepwise synthesis via the Sandmeyer reaction.

Pathway B: Cyanation of a Halogenated Precursor

An alternative and equally viable strategy involves the nucleophilic substitution of a halogen on the pyridine ring with a cyanide ion. This approach is particularly useful when the corresponding halo-pyridine is readily accessible.[5][6]

Diagram 3: Halogenation-Cyanation Workflow

Caption: Synthesis via halogenation followed by cyanation.

Section 2: Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific synthesis of this compound.

Protocol 2.1: Nitration of 3-Methylpyridine

Principle: The nitration of pyridine derivatives is a classic electrophilic aromatic substitution. The strong electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less reactive than benzene, thus requiring harsh conditions, typically a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Procedure:

-

To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, add 3-methylpyridine dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 30 °C.

-

After the addition of the nitrating mixture, the reaction is carefully warmed and maintained at a specific temperature (e.g., 80-90 °C) for several hours to drive the reaction to completion.

-

The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

The crude 3-Methyl-5-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 2.2: Amination of 3-Methyl-5-nitropyridine (Chichibabin Reaction)

Principle: The Chichibabin reaction is a nucleophilic substitution on the pyridine ring, where an amino group is introduced, typically at the 2- or 4-position. The reaction is carried out with sodium amide in liquid ammonia. The electron-withdrawing nitro group at the 5-position will direct the amination to the 2-position.

Procedure:

-

In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

-

A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide.

-

A solution of 3-Methyl-5-nitropyridine in an appropriate solvent (e.g., toluene) is added dropwise to the sodium amide suspension.

-

The reaction is stirred for several hours at the temperature of liquid ammonia.

-

The reaction is quenched by the careful addition of ammonium chloride, and the ammonia is allowed to evaporate.

-

The residue is then treated with water, and the product, 2-Amino-3-methyl-5-nitropyridine, is extracted with an organic solvent and purified.

Protocol 2.3: Sandmeyer Reaction for Cyanation

Principle: This multi-step, one-pot reaction converts the amino group of 2-Amino-3-methyl-5-nitropyridine into a cyano group.[1][2][3][4] The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This unstable intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group.

Procedure:

-

2-Amino-3-methyl-5-nitropyridine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide is prepared.

-

The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to facilitate the substitution.

-

After cooling, the product is isolated by extraction and purified by chromatography or recrystallization.

Protocol 2.4: Halogenation of 3-Methyl-5-nitropyridine

Principle: The introduction of a chlorine atom at the 2-position of the pyridine ring can be achieved using various chlorinating agents. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.

Procedure:

-

3-Methyl-5-nitropyridine is mixed with an excess of phosphorus oxychloride or thionyl chloride.

-

The mixture is heated under reflux for several hours.

-

The excess chlorinating agent is removed by distillation under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base.

-

The product, 2-Chloro-3-methyl-5-nitropyridine, is then extracted with an organic solvent and purified.

Protocol 2.5: Cyanation of 2-Chloro-3-methyl-5-nitropyridine

Principle: The cyano group can be introduced by nucleophilic substitution of the chlorine atom. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, making this substitution feasible.

Procedure:

-

2-Chloro-3-methyl-5-nitropyridine is dissolved in a polar aprotic solvent such as DMSO or DMF.

-

Sodium or potassium cyanide is added to the solution.

-

The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

Section 3: Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | - |

| Molecular Weight | 163.13 g/mol | - |

| Appearance | Expected to be a crystalline solid | Analogy |

| CAS Number | 65169-63-3 | [] |

| IUPAC Name | 3-methyl-5-nitropyridine-2-carbonitrile | [] |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and cyano groups.

-

¹³C NMR: Resonances for the six carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.

-

IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Section 4: Applications and Future Directions

This compound is a versatile building block for organic synthesis. The three distinct functional groups offer multiple handles for further chemical transformations.

-

Pharmaceutical Research: The pyridine core is a common motif in many biologically active molecules. The nitro group can be reduced to an amine, providing a site for further derivatization. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide range of possibilities for the synthesis of novel drug candidates.

-

Agrochemicals: Substituted pyridines are also prevalent in herbicides and pesticides. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy and selectivity.

-

Materials Science: The electron-deficient nature of the pyridine ring, enhanced by the nitro and cyano groups, makes this molecule a potential component in the design of new materials with interesting electronic or optical properties.

The future development of the chemistry of this compound will likely focus on the exploration of its utility in these areas, with an emphasis on developing efficient and sustainable synthetic methods for its derivatives.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

Forging New Frontiers: A Strategic Guide to Investigating the Therapeutic Potential of 3-Methyl-5-nitropicolinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, countless compounds await their moment of discovery. 3-Methyl-5-nitropicolinonitrile is one such molecule—a compound with a defined structure but an undefined biological role. This guide is crafted not as a summary of existing knowledge, but as a strategic blueprint for future research. It is intended for the innovator, the researcher, and the drug developer poised to explore novel chemical entities. We will dissect the structural features of this compound, propose high-potential research avenues based on established chemical principles, and provide robust, validated protocols to begin this journey of discovery.

Core Compound Analysis: this compound

This compound is a substituted pyridine derivative. Its structure is a confluence of functionalities known to impart significant biological activity. The pyridine ring is a privileged scaffold in pharmacology, while the nitro group (NO₂) is a potent electron-withdrawing group known to modulate a molecule's interaction with biological targets and even serve as a bioactivatable warhead.[1][2] The nitrile group (C≡N) can act as a hydrogen bond acceptor or a metabolic handle, and the methyl group (CH₃) provides a lipophilic anchor and steric influence. This unique combination makes it a compelling candidate for screening and development.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | This compound | 3-Methyl-5-nitropyridine |

| CAS Number | 65169-63-3[3] | 6960-20-9[4][5] |

| Molecular Formula | C₇H₅N₃O₂ | C₆H₆N₂O₂[4][5] |

| Molecular Weight | ~163.14 g/mol | 138.12 g/mol [4][5] |

| Synonyms | 3-methyl-5-nitro-pyridine-2-carbonitrile; 2-Cyano-3-methyl-5-nitropyridine[6] | 5-Nitro-3-picoline[4] |

Potential Research Directives

The structural alerts within this compound suggest several promising avenues for investigation. Its role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is established, underscoring its versatile reactivity.[7][8] We propose focusing on two high-impact therapeutic areas: Oncology and Infectious Diseases.

Directive 1: Oncology - A Putative Kinase Inhibitor

The pyridine core is a cornerstone of many FDA-approved kinase inhibitors. The nitro group's strong electron-withdrawing nature can be pivotal for molecular recognition within the ATP-binding pocket of kinases.[1]

Hypothesis: this compound may act as an inhibitor of protein kinases crucial for cancer cell proliferation and survival.

Experimental Rationale & Workflow: A logical, phased approach is essential to validate this hypothesis. We begin with a broad, unbiased screen to identify potential targets, followed by increasingly focused cellular and mechanistic assays to confirm activity and elucidate the mechanism of action.

Caption: Phased workflow for oncology investigation.

Directive 2: Infectious Diseases - A Novel Antimicrobial Agent

Nitro-containing heterocyclic compounds have a rich history as antimicrobial agents, with chloramphenicol being a classic example.[2] The mechanism often involves the enzymatic reduction of the nitro group within the pathogen to generate cytotoxic radical species.[2]

Hypothesis: this compound possesses antimicrobial activity against clinically relevant pathogens through bioreductive activation.

Experimental Rationale & Workflow: The investigation must first establish the spectrum of activity. Subsequent experiments should focus on determining the mode of action (bacteriostatic vs. bactericidal) and confirming the necessity of the nitro group for its biological effect.

Caption: Workflow for antimicrobial investigation.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and built-in controls.

Protocol: Cancer Cell Line Viability Assay (MTT)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from 100 µM down to ~0.2 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the GI₅₀ value.

Trustworthiness: This protocol is a gold-standard in vitro cytotoxicity assay. The use of a 72-hour incubation period accounts for effects on cell division. The dose-response curve provides a quantitative measure of potency.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), typically from 64 µg/mL to 0.125 µg/mL.

-

Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Readout: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Causality: This assay directly links the presence of the compound at a specific concentration to the inhibition of microbial growth. It is the foundational experiment for assessing any new potential antimicrobial agent and is highly reproducible.

Safety & Handling

While specific toxicity data for this compound is not widely published, related compounds like 3-methyl-5-nitropyridine and other chlorinated nitropyridines carry significant hazard warnings.[4][9][10]

-

Hazards: Harmful if swallowed, toxic in contact with skin, causes serious eye damage, and may cause skin/respiratory irritation.[4][9][10]

-

Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

Conclusion

This compound stands as a molecule of significant untapped potential. Its structural features provide a strong rationale for investigation in oncology and infectious diseases. The workflows and protocols detailed in this guide offer a clear, logical, and scientifically rigorous path to begin characterizing its biological activity. By pursuing these directives, the research community can systematically evaluate this compound and potentially uncover a novel lead for therapeutic development.

References

- 1. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 65169-63-3|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Methyl-5-nitropyridine | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-5-nitropyridine | 6960-20-9 | GAA96020 [biosynth.com]

- 6. 3-methyl-5-nitro-pyridine-2-carbonitrile; this compound; 3-methyl-5-nitro-2-pyridinecarbonitrile; 2-Cyano-3-methyl-5-nitropyridine; 6-Cyano-5-methyl-3-nitropyridin | Chemrio [chemrio.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

A Theoretical Deep Dive into 3-Methyl-5-nitropicolinonitrile: A Computational Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-Methyl-5-nitropicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level quantum chemical calculations to predict its structural, spectroscopic, electronic, and non-linear optical properties. By employing Density Functional Theory (DFT), this whitepaper aims to offer valuable insights for researchers, scientists, and drug development professionals, accelerating the rational design of novel therapeutics and functional materials based on this scaffold. The methodologies and findings presented herein serve as a robust computational framework for understanding and predicting the behavior of this compound and its derivatives.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a methyl group, a nitro group, and a nitrile group attached to the picoline framework.[][2] These functional groups are known to impart significant electronic and steric effects, influencing the molecule's reactivity, intermolecular interactions, and photophysical properties. The nitro group, a strong electron-withdrawing group, and the nitrile group can act as hydrogen bond acceptors, while the pyridine ring itself is a key pharmacophore in numerous approved drugs. Understanding the intricate interplay of these functionalities at a molecular level is paramount for its application in drug design and materials science.

Theoretical studies, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research.[3][4] They provide a cost-effective and time-efficient means to elucidate molecular properties that can be challenging to determine experimentally. This guide presents a detailed theoretical investigation of this compound, offering a predictive overview of its key chemical and physical characteristics.

Computational Methodology: A Self-Validating System

The cornerstone of reliable theoretical predictions lies in the judicious selection of computational methods. For this study, all quantum chemical calculations were performed using the Gaussian 09 software package.[4] The choice of the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set is predicated on its proven accuracy in reproducing experimental results for a wide range of organic molecules, including heterocyclic systems.[5][6][7]

Protocol for Geometry Optimization and Frequency Calculations:

-

Initial Structure Input: The initial molecular structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The geometry was then fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process identifies the global minimum energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the obtained geometry.

This self-validating protocol ensures the reliability of the computed structural and electronic properties.

Molecular Geometry and Vibrational Spectroscopy: A Structural Blueprint

The optimized molecular structure of this compound provides the foundation for understanding its other properties. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined by the electronic nature of the constituent atoms and their spatial arrangement.

Vibrational Analysis (FT-IR and FT-Raman):

Vibrational spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure. The theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and FT-Raman spectra.[6][8][9]

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment |

| C-H stretching (aromatic) | 3100-3000 | Aromatic C-H vibrations |

| C-H stretching (methyl) | 2980-2920 | Asymmetric and symmetric CH₃ stretching |

| C≡N stretching | ~2240 | Nitrile group stretching |

| C=C, C=N stretching (aromatic ring) | 1600-1450 | Pyridine ring skeletal vibrations |

| NO₂ asymmetric stretching | ~1550 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretching | ~1350 | Symmetric stretching of the nitro group |

| C-N stretching | 1300-1200 | C-N bond vibrations |

| In-plane and out-of-plane C-H bending | 1200-700 | Bending vibrations of C-H bonds |

Note: Predicted wavenumbers are typically scaled to account for anharmonicity and the limitations of the theoretical model.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule govern its reactivity, stability, and optical behavior. Key insights can be gained from the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[10][11]

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| Energy Gap (ΔE) | 4.3 |

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

References

- 2. 65169-63-3|this compound|BLD Pharm [bldpharm.com]

- 3. scirp.org [scirp.org]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 3-Methyl-5-nitropicolinonitrile in Modern Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous approved drugs underscores its importance as a privileged structure. Within the diverse family of pyridine-based building blocks, 3-Methyl-5-nitropicolinonitrile emerges as a particularly valuable intermediate for medicinal chemists. This technical guide provides an in-depth exploration of the reactivity and synthetic potential of this molecule, offering detailed application notes and protocols for its strategic deployment in pharmaceutical research and development.

The unique arrangement of a nitrile, a nitro group, and a methyl group on the pyridine core endows this compound with a rich and tunable reactivity profile. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the electronic properties of the pyridine ring, making it amenable to a variety of chemical transformations crucial for the elaboration of complex molecular architectures.[1] This guide will delve into the specific functional group transformations that enable the conversion of this versatile building block into a range of valuable pharmaceutical intermediates.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily derived from the independent and sequential reactivity of its three key functional groups: the nitro group, the nitrile group, and the methyl group. Understanding the specific transformations of each group is paramount to harnessing the full potential of this building block.

Transformations of the Nitro Group: Gateway to Amino Pyridines

The reduction of the aromatic nitro group to an amino group is a fundamental and highly valuable transformation in medicinal chemistry, as the resulting aniline derivatives are key precursors to a vast array of bioactive molecules.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Reaction Scheme:

A representative catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the flask and purge the system with an inert gas.

-

Introduce hydrogen gas (balloon pressure or from a pressurized source) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-3-methylpicolinonitrile, which can be purified further by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

Palladium on Carbon: A highly efficient and widely used catalyst for nitro group reductions due to its high activity and selectivity.

-

Ethanol: A common solvent for hydrogenations, as it is relatively inert and effectively dissolves a wide range of organic compounds.

-

Inert Gas Purge: Essential to remove oxygen from the reaction system, which can be a safety hazard in the presence of hydrogen and a catalyst.

Transformations of the Nitrile Group: Accessing Carboxylic Acids and Amines

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as carboxylic acids and primary amines.

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a common pharmacophore and a versatile intermediate for further derivatization.

Reaction Scheme:

Acid-catalyzed hydrolysis of the nitrile.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the reaction mixture under reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the solution with a suitable base (e.g., concentrated sodium hydroxide solution) until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 3-Methyl-5-nitropicolinic Acid.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a catalyst and a solvent, facilitating the hydration of the nitrile group.

-

Heating: Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

Reduction of the nitrile group yields a primary amine, which can be a key component in various pharmaceutical scaffolds.

Reaction Scheme:

Reduction of the nitrile to a primary amine.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Hydroxide solution

Procedure:

-

To a stirred suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-Methyl-5-nitropyridin-2-yl)methanamine.

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. The nitro group is generally stable under these conditions if the reaction is performed at low temperatures.

-

Anhydrous THF: A common aprotic solvent for LiAlH₄ reductions.

-

Careful Quenching: The quenching procedure is critical for safely destroying the excess LiAlH₄ and for the formation of a granular precipitate of aluminum salts that is easy to filter.

Functionalization of the Methyl Group

The methyl group on the pyridine ring can also be functionalized, although this often requires more specific reaction conditions. For instance, condensation reactions with aldehydes can occur at the methyl group, particularly after activation of the pyridine ring.

Application in Pharmaceutical Synthesis: A Scaffold for Kinase Inhibitors

The derivatives of this compound are particularly valuable in the synthesis of kinase inhibitors, a major class of anticancer drugs. The 5-aminopicolinonitrile scaffold, readily prepared from the starting material, is a key component in several reported kinase inhibitors.

Case Study: Synthesis of a CHK1 Kinase Inhibitor Scaffold

Checkpoint kinase 1 (CHK1) is a crucial regulator of the cell cycle and a promising target for cancer therapy. A reported CHK1 inhibitor features a 5-(pyrimidin-2-ylamino)picolinonitrile core, which can be conceptually derived from this compound.[2]

Synthetic Workflow:

Synthetic pathway to a kinase inhibitor scaffold.

This synthetic route highlights the strategic importance of the initial reduction of the nitro group to provide the key amine intermediate for subsequent cross-coupling reactions.

The Nitrile Group as a Bioisostere

In drug design, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[3][4] This bioisosteric replacement can modulate a molecule's physicochemical properties, such as its polarity and hydrogen bonding capacity, which can in turn affect its binding affinity to a biological target and its pharmacokinetic profile.[3] The presence of the nitrile group in this compound therefore offers an additional avenue for structural diversification and optimization in drug discovery programs.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅N₃O₂ | 163.14 | 65169-63-3 |

| 5-Amino-3-methylpicolinonitrile | C₇H₇N₃ | 133.15 | 133465-05-9 |

| 3-Methyl-5-nitropicolinic Acid | C₇H₆N₂O₄ | 182.13 | 1456768-26-5 |

| (3-Methyl-5-nitropyridin-2-yl)methanamine | C₇H₉N₃O₂ | 167.17 | Not available |

Conclusion

This compound is a highly versatile and strategically valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex nitrogen-containing heterocyclic compounds. The protocols and applications outlined in this guide demonstrate its utility in the construction of key pharmaceutical intermediates, particularly for the development of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery endeavors.

References

Application of 3-Methyl-5-nitropicolinonitrile in Agrochemical Synthesis: A Technical Guide for Researchers

Introduction: Strategic Importance of the Picolinonitrile Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, nitrogen-containing heterocycles, particularly substituted pyridines, have emerged as privileged scaffolds for the development of potent herbicides, insecticides, and fungicides. 3-Methyl-5-nitropicolinonitrile is a key intermediate, offering a unique combination of reactive sites that can be strategically manipulated to construct complex agrochemical molecules.[1][2] Its utility stems from the presence of a nitrile group, a nitro functionality, and a methyl group on a pyridine ring, each providing a handle for diverse chemical transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and nitro groups activates the pyridine ring, making it susceptible to nucleophilic attack. This characteristic is fundamental to its application in agrochemical synthesis.

Application in Insecticide Synthesis: The Anthranilic Diamide Class

The anthranilic diamide class of insecticides, which includes highly successful products like chlorantraniliprole, represents a significant advancement in pest management.[3][4][5][6][7] These compounds act as activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. This compound serves as a valuable precursor for the synthesis of the substituted anthranilamide moiety, a key component of these insecticides.

Workflow for the Synthesis of a Diamide Insecticide Intermediate

Caption: Synthetic workflow from this compound to an anthranilic diamide insecticide.

Protocol 1: Synthesis of 5-Amino-N,3-dimethylpicolinamide

This protocol details the conversion of this compound to a key intermediate for diamide insecticide synthesis.

Step 1: Reduction of the Nitro Group

-

Rationale: The initial step involves the reduction of the nitro group to an amine, which is essential for the subsequent amidation and coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

In a high-pressure reactor, dissolve this compound (1.0 eq.) in methanol.

-

Add a catalytic amount of Palladium on carbon (5% Pd/C).

-

Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-Amino-3-methylpicolinonitrile.

-

Step 2: Hydrolysis of the Nitrile Group

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which can then be converted to an amide. Acid-catalyzed hydrolysis is a common and effective method.

-

Procedure:

-

To the crude 5-Amino-3-methylpicolinonitrile, add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100 °C) for 8-12 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-Amino-3-methylpicolinic acid.

-

Step 3: Amidation

-

Rationale: The carboxylic acid is converted to the corresponding N-methylamide, a crucial structural feature of many diamide insecticides. This is typically achieved by activating the carboxylic acid followed by reaction with methylamine.

-

Procedure:

-

Suspend 5-Amino-3-methylpicolinic acid (1.0 eq.) in dichloromethane.

-

Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at room temperature for 2 hours to form the acid chloride.

-

In a separate flask, prepare a solution of methylamine (2.0 eq.) in dichloromethane.

-

Slowly add the freshly prepared acid chloride solution to the methylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-Amino-N,3-dimethylpicolinamide. Purify by column chromatography if necessary.

-

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yield |

| 1 | This compound | H₂, 5% Pd/C | Methanol | Room Temp. | >95% |

| 2 | 5-Amino-3-methylpicolinonitrile | 6M HCl | Water | Reflux | 85-90% |

| 3 | 5-Amino-3-methylpicolinic acid | Oxalyl chloride, Methylamine | Dichloromethane | 0 °C to RT | 80-85% |

Application in Fungicide Synthesis: The Strobilurin Analogs

Strobilurin fungicides are a vital class of agrochemicals that inhibit mitochondrial respiration in fungi.[8][9][10][11][12] The synthesis of certain strobilurin analogs can utilize pyridine-based intermediates. While a direct synthesis from this compound to a commercial strobilurin is not widely documented, its structure lends itself to the synthesis of novel analogs. The key transformation involves nucleophilic substitution of the nitro group.

Workflow for the Synthesis of a Pyridyl-Oxy-Phenylacetate Intermediate

Caption: A plausible synthetic route to strobilurin analogs from this compound.

Protocol 2: Synthesis of a 3-Methyl-5-(aryloxy)picolinonitrile Intermediate

This protocol outlines the nucleophilic aromatic substitution of the nitro group, a key step in creating the core structure of certain fungicide classes.

-

Rationale: The electron-withdrawing nitro group can be displaced by a nucleophile, such as a phenoxide. This reaction is a powerful tool for forming aryl ether linkages.

-

Procedure:

-

In a round-bottom flask, dissolve the desired substituted phenol (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq.), and stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or HPLC.

-

Once the starting material is consumed (typically 6-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-Methyl-5-(aryloxy)picolinonitrile.

-

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |

| This compound | Substituted Phenol | K₂CO₃ | DMF | 80-100 °C | 70-85% |

Future Directions and Authoritative Grounding

The versatility of this compound as a building block in agrochemical synthesis is evident. Further exploration into its reactivity, particularly the selective functionalization of the methyl and nitrile groups, will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy and safety profiles. The development of more efficient and sustainable synthetic routes, potentially utilizing flow chemistry or novel catalytic systems, will also be a key area of future research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 6. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]

- 7. Cas 500008-45-7,CHLOANTRANILIPROLE | lookchem [lookchem.com]

- 8. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] The strobilurin fungicides. | Semantic Scholar [semanticscholar.org]

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

An Application Guide to the Reaction Mechanisms and Synthetic Utility of 3-Methyl-5-nitropicolinonitrile

This compound is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its structure is characterized by an electron-deficient pyridine core, substituted with three distinct and reactive functional groups: a nitrile at the 2-position, a methyl group at the 3-position, and a potent electron-withdrawing nitro group at the 5-position. This unique electronic and structural arrangement makes the molecule a key intermediate for the synthesis of complex chemical entities, particularly in the realms of medicinal chemistry and materials science.[][2]